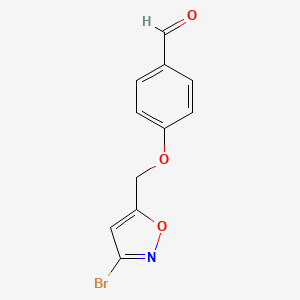
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the isoxazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid
Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((3-Chloroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Fluoroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Methylisoxazol-5-yl)methoxy)benzaldehyde
Comparison
Compared to its analogs, 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding . The bromine atom also makes it more versatile in synthetic applications, allowing for further functionalization through substitution reactions .
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
InChI-Schlüssel |
HWHFEQJRCNZMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
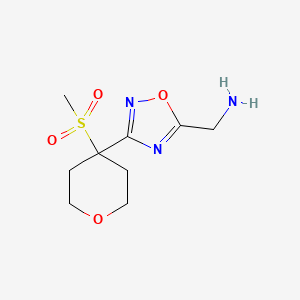
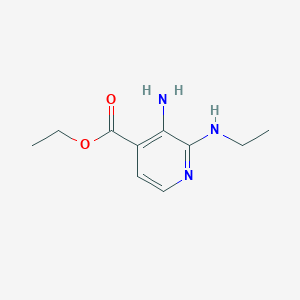
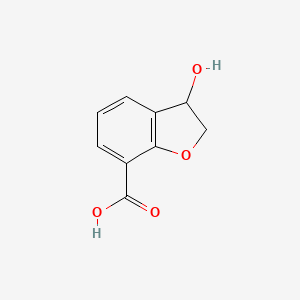

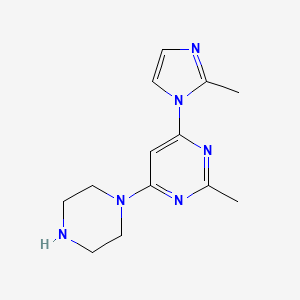
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

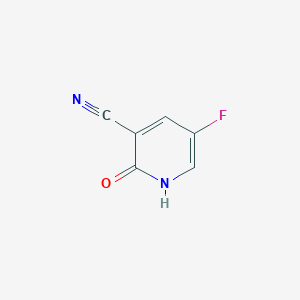
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
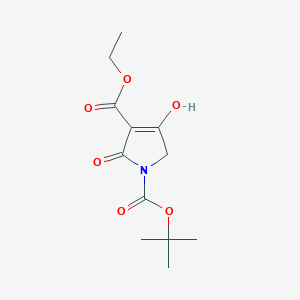

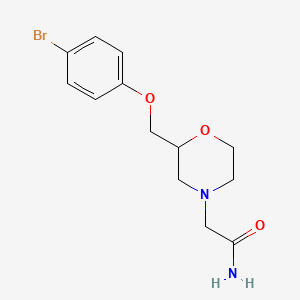
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
